Cas no 886769-12-6 (tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate)

Tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a piperazine core with a tert-butoxycarbonyl (Boc) protecting group, enhancing stability and facilitating selective reactions. The 2,4-dichlorophenyl substituent introduces electron-withdrawing properties, making it useful for further functionalization. This compound is commonly employed in the synthesis of bioactive molecules, including potential CNS-targeting agents, due to its ability to modulate receptor interactions. The Boc group allows for straightforward deprotection under mild acidic conditions, enabling efficient downstream modifications. Its high purity and well-defined reactivity profile make it a reliable choice for research and industrial-scale applications.
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate structure
886769-12-6 structure
Product name:tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
CAS No:886769-12-6
MF:C15H20Cl2N2O2
MW:331.237502098084
CID:2811529
PubChem ID:72210264

tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
    • 3-(2,4-DICHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • AB46638
    • AB46642
    • AB46637
    • (R)-3-(2,4-DICHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • (S)-3-(2,4-DICHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • EN300-1879318
    • 886769-12-6
    • 1228561-75-8
    • Inchi: InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3
    • InChI Key: RMJRAHIFILWBBI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 330.0901833Da
  • Monoisotopic Mass: 330.0901833Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 3.2

tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1879318-0.25g
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
886769-12-6
0.25g
$1235.0 2023-09-18
Enamine
EN300-1879318-0.5g
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
886769-12-6
0.5g
$1289.0 2023-09-18
Enamine
EN300-1879318-2.5g
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
886769-12-6
2.5g
$2631.0 2023-09-18
Enamine
EN300-1879318-10.0g
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
886769-12-6
10g
$5774.0 2023-06-01
Enamine
EN300-1879318-5g
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
886769-12-6
5g
$3894.0 2023-09-18
Enamine
EN300-1879318-5.0g
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
886769-12-6
5g
$3894.0 2023-06-01
Enamine
EN300-1879318-0.1g
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
886769-12-6
0.1g
$1183.0 2023-09-18
Enamine
EN300-1879318-0.05g
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
886769-12-6
0.05g
$1129.0 2023-09-18
Enamine
EN300-1879318-1g
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
886769-12-6
1g
$1343.0 2023-09-18
Enamine
EN300-1879318-1.0g
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
886769-12-6
1g
$1343.0 2023-06-01

Additional information on tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate

Comprehensive Overview of tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate (CAS No. 886769-12-6)

tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate (CAS No. 886769-12-6) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the piperazine derivative family, characterized by its tert-butyl carboxylate group and 2,4-dichlorophenyl substitution. Its molecular structure makes it a valuable intermediate in the development of bioactive molecules, particularly in the fields of central nervous system (CNS) drug discovery and receptor modulation.

The growing interest in piperazine derivatives like tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate stems from their versatility in medicinal chemistry. Researchers are increasingly exploring its potential in targeting G-protein-coupled receptors (GPCRs) and serotonin receptors, which are hotspots in neuropharmacology. With the rise of AI-driven drug design and computational chemistry, this compound has gained attention for its molecular docking compatibility and structure-activity relationship (SAR) studies.

From a synthetic perspective, CAS No. 886769-12-6 is often employed in multi-step organic synthesis due to its stable carbamate protection and reactive piperazine core. Its 2,4-dichlorophenyl moiety enhances lipophilicity, a critical factor in blood-brain barrier (BBB) penetration—a key consideration in CNS drug development. Recent publications highlight its role in optimizing lead compounds for neurodegenerative diseases, aligning with the global focus on Alzheimer's and Parkinson's research.

In the context of green chemistry, the synthesis of tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate has been refined to minimize hazardous byproducts, addressing the demand for sustainable pharmaceutical manufacturing. Analytical techniques such as HPLC purity testing and NMR spectroscopy are routinely applied to ensure its quality, meeting the stringent standards of Good Manufacturing Practice (GMP).

Market trends indicate a surge in demand for high-purity intermediates like CAS No. 886769-12-6, driven by advancements in preclinical drug development. Its compatibility with parallel synthesis and combinatorial chemistry further solidifies its position in modern high-throughput screening (HTS) platforms. As the pharmaceutical industry shifts toward personalized medicine, this compound’s adaptability in structure-based drug design remains a focal point.

For researchers seeking piperazine building blocks, tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate offers a balance of chemical stability and functional group diversity. Its applications extend to peptide mimetics and small-molecule inhibitors, reflecting broader trends in targeted therapy. With patent landscapes evolving rapidly, this compound continues to inspire innovation in intellectual property (IP)-protected drug candidates.

In summary, CAS No. 886769-12-6 exemplifies the intersection of traditional organic synthesis and cutting-edge drug discovery. Its relevance in neuropharmaceuticals, sustainable chemistry, and AI-aided molecular modeling ensures its prominence in both academic and industrial research. As scientific inquiries into receptor-specific therapeutics expand, this compound will undoubtedly remain a cornerstone in innovative pharmacotherapy.

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